molecular formula C16H15N5O2 B13858672 ethyl 3-(2-anilinopyrimidin-4-yl)-1H-pyrazole-5-carboxylate

ethyl 3-(2-anilinopyrimidin-4-yl)-1H-pyrazole-5-carboxylate

Cat. No.: B13858672
M. Wt: 309.32 g/mol
InChI Key: QJGMXPCHPBLXQJ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-anilinopyrimidin-4-yl)-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a pyrazole ring fused with a pyrimidine ring, and an ethyl ester group attached to the pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-anilinopyrimidin-4-yl)-1H-pyrazole-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-anilinopyrimidin-4-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of ethyl 3-(2-anilinopyrimidin-4-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

ethyl 3-(2-anilinopyrimidin-4-yl)-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C16H15N5O2/c1-2-23-15(22)14-10-13(20-21-14)12-8-9-17-16(19-12)18-11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,20,21)(H,17,18,19)

InChI Key

QJGMXPCHPBLXQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=NC(=NC=C2)NC3=CC=CC=C3

Origin of Product

United States

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